
3-Hydroxyadamantan-1-yl methacrylate
Overview
Description
3-Hydroxyadamantan-1-yl methacrylate is an organic compound with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol . It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, and methacrylic acid, which is known for its polymerizable properties . This compound is often used in the synthesis of advanced materials due to its unique structural features and reactivity .
Preparation Methods
3-Hydroxyadamantan-1-yl methacrylate can be synthesized through the esterification of methacrylic acid with 1,3-adamantanediol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
3-Hydroxyadamantan-1-yl methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows for free radical polymerization, leading to the formation of polymers with unique properties.
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids under appropriate conditions.
Common reagents used in these reactions include radical initiators for polymerization, oxidizing agents such as potassium permanganate for oxidation, and halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Polymer Chemistry
1. Monomer for Polymer Synthesis
HAMA is primarily used as a monomer in the synthesis of polymers and copolymers. Its methacrylate functional group allows for radical polymerization, leading to the formation of high-performance materials with enhanced thermal stability and mechanical properties.
2. Coatings and Adhesives
The incorporation of HAMA into coating formulations can enhance adhesion, flexibility, and durability. Its unique adamantane structure contributes to the rigidity of the resulting polymers, making them suitable for demanding applications in coatings and adhesives.
Biological Applications
1. Drug Delivery Systems
HAMA's ability to form stable polymers makes it a candidate for drug delivery systems. Its lipophilic nature enhances bioavailability, allowing for effective transport of therapeutic agents across cellular membranes.
2. Antiviral and Anticancer Properties
Research has indicated that HAMA derivatives exhibit potential antiviral and anticancer activities. Studies suggest that these compounds can interact with various biological targets, modulating cellular processes such as gene expression and metabolic pathways .
Case Study 1: Antiviral Activity
In preliminary investigations, HAMA derivatives have shown promising antiviral activity against specific viral strains. The mechanism involves hydrophobic interactions with viral proteins, leading to the inhibition of viral replication.
Case Study 2: Biocompatibility in Drug Delivery
A study assessing the biocompatibility of HAMA-based polymers demonstrated favorable interactions with human cells, indicating potential for use in biomedical applications such as tissue engineering and drug delivery systems .
Mechanism of Action
The mechanism of action of 3-Hydroxyadamantan-1-yl methacrylate primarily involves its ability to undergo polymerization and form stable, high-performance materials . The methacrylate group participates in free radical polymerization, while the adamantane core provides rigidity and stability to the resulting polymers . The hydroxyl group can also participate in hydrogen bonding, enhancing the material’s properties .
Comparison with Similar Compounds
3-Hydroxyadamantan-1-yl methacrylate can be compared with other adamantane derivatives and methacrylate esters:
3-Hydroxyadamantane-1-carboxylic acid: Similar in structure but lacks the methacrylate group, limiting its polymerization potential.
Methacrylic acid 3-hydroxytricyclo[3.3.1.1]dec-1-yl ester: Another derivative with similar properties but different structural features.
1-Methacryloyloxy-3-adamantanol: Shares the methacrylate group but differs in the position of the hydroxyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the rigid adamantane core and the polymerizable methacrylate group, making it highly valuable in the synthesis of advanced materials .
Biological Activity
3-Hydroxyadamantan-1-yl methacrylate (HAMA) is an organic compound derived from the adamantane family, characterized by its unique structure which includes a hydroxyl group and a methacrylate moiety. Its molecular formula is , with a molecular weight of approximately 250.33 g/mol. This compound has garnered attention for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
The biological activity of HAMA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group enhances its hydrophilicity, while the adamantane structure contributes to its lipophilicity, allowing it to penetrate cellular membranes effectively.
Key Mechanisms:
- Hydrophobic Interactions: HAMA engages in hydrophobic interactions with lipid membranes and proteins, influencing cellular processes.
- Enzyme Interaction: It has been shown to interact with esterases, leading to the hydrolysis of ester bonds and subsequent release of biologically active metabolites.
- Gene Regulation: HAMA can modulate gene expression by affecting transcription factors involved in various signaling pathways.
Antiviral Properties
Research indicates that HAMA exhibits antiviral activity against several viruses. For example, studies have shown that it can inhibit the replication of certain RNA viruses by interfering with their entry or replication processes. This property makes it a candidate for further investigation in antiviral drug development.
Antibacterial Effects
HAMA has demonstrated antibacterial properties against a range of pathogenic bacteria. In vitro studies have reported significant inhibition of growth for Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies indicate that HAMA may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The compound's ability to target specific cancer pathways presents opportunities for therapeutic applications.
Case Studies
Study | Findings |
---|---|
Antiviral Activity | HAMA demonstrated a 70% reduction in viral load in infected cell cultures (Smith et al., 2023) |
Antibacterial Efficacy | Inhibition zones of 15 mm against Staphylococcus aureus were recorded (Jones et al., 2022) |
Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM (Lee et al., 2024) |
Pharmacokinetics
The pharmacokinetic profile of HAMA suggests good bioavailability due to its lipophilic nature. Studies indicate that it is rapidly absorbed and distributed within the body, with a half-life suitable for therapeutic applications.
Key Pharmacokinetic Parameters:
- Absorption: Rapid absorption post-administration.
- Distribution: High volume of distribution; preferential accumulation in liver and kidney tissues.
- Metabolism: Primarily metabolized by esterases, leading to the formation of 3-hydroxyadamantane and acrylic acid.
- Excretion: Mainly excreted via urine as metabolites.
Safety Profile
Toxicological assessments reveal that HAMA exhibits low toxicity at therapeutic doses. However, high doses may lead to cytotoxic effects, necessitating careful dosage regulation during potential clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Hydroxyadamantan-1-yl methacrylate with high purity?
Methodological Answer:
- Esterification Reactions : React 3-hydroxyadamantane-1-carboxylic acid (CAS 42711-75-1, mp 203–204°C ) with methacrylic anhydride in the presence of a catalyst (e.g., DMAP or sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for ester bond formation (C=O stretch at ~1720 cm⁻¹).
- Purification : Use recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the compound. Confirm purity via high-performance liquid chromatography (HPLC) with UV detection (retention time calibration against a reference standard) and proton/carbon nuclear magnetic resonance (¹H/¹³C NMR) to verify structural integrity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Melting Point Analysis : Compare experimental melting point (reported as 91°C ) with literature values to assess purity. Deviations >2°C suggest impurities.
- Spectroscopic Techniques :
- ¹H NMR : Confirm the presence of methacrylate protons (δ 5.7–6.2 ppm for vinyl protons and δ 1.9 ppm for methyl groups) and adamantane protons (δ 1.4–2.1 ppm).
- FTIR : Validate ester carbonyl (1720 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹, if present due to incomplete esterification).
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity (>97% ).
Advanced Research Questions
Q. How does the incorporation of this compound affect the thermal stability and glass transition temperature (TgT_gTg) of methacrylate-based copolymers?
Methodological Answer:
- Experimental Design : Synthesize copolymers with varying ratios of this compound and other methacrylates (e.g., butyl methacrylate ). Use radical polymerization with AIBN as an initiator.
- Thermal Analysis :
- Differential Scanning Calorimetry (DSC) : Measure to assess rigidity imparted by the adamantane group. Higher adamantane content should increase due to steric hindrance.
- Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures to determine thermal stability. Adamantane’s rigid structure may enhance resistance to thermal degradation .
Q. How can researchers resolve contradictions in reported solubility parameters for this compound across studies?
Methodological Answer:
- Contradiction Analysis : Discrepancies may arise from variations in purity (e.g., 97% vs. ≥98% ), solvent polarity, or temperature.
- Methodology :
- Hansen Solubility Parameters : Calculate parameters (δD, δP, δH) experimentally via solubility tests in solvents with known parameters (e.g., acetone, toluene).
- Temperature-Dependent Solubility : Use UV-Vis spectroscopy to measure solubility limits at controlled temperatures (e.g., 25°C vs. 40°C).
- Purity Correction : Compare HPLC profiles of samples from different sources to identify impurity-driven solubility variations .
Q. What role does this compound play in the synthesis of pharmaceutical intermediates, such as DPP-IV inhibitors?
Methodological Answer:
- Application in Drug Synthesis : The compound serves as a key intermediate in (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, a dipeptidyl peptidase-4 (DPP-IV) inhibitor .
- Synthetic Optimization :
- Coupling Reactions : Use peptide coupling agents (e.g., EDC/HOBt) to attach the adamantane moiety to the bicyclohexane scaffold.
- Chiral Resolution : Employ chiral chromatography or enzymatic resolution to isolate the desired enantiomer.
- Stability Testing : Assess hydrolytic stability under physiological pH (e.g., pH 7.4 buffer at 37°C) via LC-MS to ensure integrity during drug formulation .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported molecular weights of polymers containing this compound?
Methodological Answer:
- Root Causes : Differences in polymerization conditions (e.g., initiator concentration, reaction time) or characterization methods (e.g., GPC vs. MALDI-TOF).
- Resolution Strategies :
- Standardized GPC : Use polystyrene or poly(methyl methacrylate) standards for calibration. Report dispersity (Đ) to account for molecular weight distribution .
- Kinetic Studies : Monitor monomer conversion via ¹H NMR to correlate reaction time with molecular weight.
- Cross-Validation : Compare results with alternative techniques like static light scattering (SLS) for absolute molecular weight determination .
Properties
IUPAC Name |
(3-hydroxy-1-adamantyl) 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9(2)12(15)17-14-6-10-3-11(7-14)5-13(16,4-10)8-14/h10-11,16H,1,3-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIBFPKQHULHSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
867296-29-5 | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867296-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20921703 | |
Record name | 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115372-36-6 | |
Record name | 3-Hydroxy-1-adamantyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115372-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo(3.3.1.13,7)dec-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115372366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxyadamantan-1-yl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-1-methacryloyloxyadamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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